

Physicochemical Properties of Guanylurea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guanylurea

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Abstract

Guanylurea, also known as dicyandiamidine or carbamoylguanidine, is a molecule of significant interest in pharmaceutical and environmental sciences. It is recognized as the principal metabolite of the widely prescribed antidiabetic drug, metformin, and is also a known impurity in the synthesis of related compounds.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **guanylurea**, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key chemical relationships through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and environmental analysis.

Chemical Identity and Structure

Guanylurea is a small organic molecule that incorporates both a urea and a guanidine functional group. Its structure is characterized by a central carbonyl group bonded to two amino groups, one of which is part of a guanidinium moiety.

Molecular Formula: $C_2H_6N_4O$ ^[1]

Molecular Weight: 102.10 g/mol ^[1]

IUPAC Name: 1-carbamoylguanidine[1]

CAS Number: 141-83-3[1]

Physicochemical Properties

The physicochemical properties of **guanylurea** are crucial for understanding its behavior in both biological and environmental systems. These properties influence its solubility, absorption, distribution, and potential for interaction with other molecules. A summary of key quantitative data is presented in Table 1.

Property	Value	Reference(s)
Melting Point	105-107 °C	[1]
Boiling Point	Decomposes	
pKa (predicted)	10.3 (strongest basic)	
Solubility in Water	Soluble	[1]
logP	-1.4	[1]
Physical State	Solid, powder	
Appearance	White to off-white crystalline powder	

Table 1: Summary of Physicochemical Properties of **Guanylurea**

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **guanylurea**. Key spectral data are summarized below.

UV-Visible Spectroscopy

Guanylurea exhibits UV absorbance that can be utilized for its detection and quantification, particularly in analytical methods like HPLC. The UV spectrum can aid in selecting an appropriate wavelength for analysis.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **guany lurea** provides information about its functional groups. The spectrum of **guany lurea** hydrochloride shows characteristic bands for N-H, C=O, and C-N stretching and bending vibrations, which are influenced by extensive hydrogen bonding in the solid state.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the structure of **guany lurea**. The proton NMR spectrum of **guany lurea** sulfate hydrate has been reported.[5] The ^{13}C NMR spectrum of **guany lurea** sulfate in D_2O is also available.[6]

Experimental Protocols

This section outlines general methodologies for determining key physicochemical properties of **guany lurea**. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point

Method: Capillary Melting Point Method

- A small, finely powdered sample of **guany lurea** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased at a controlled rate.
- The temperature range over which the sample melts is recorded as the melting point.

Determination of Aqueous Solubility

Method: Shake-Flask Method

- An excess amount of **guany lurea** is added to a known volume of distilled water in a sealed flask.
- The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

- The solution is then filtered to remove undissolved solid.
- The concentration of **guanylurea** in the filtrate is determined using a suitable analytical technique, such as HPLC-UV, to ascertain its solubility.

Determination of pKa

Method: Potentiometric Titration

- A standard solution of **guanylurea** is prepared in water.
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong acid (e.g., HCl) is added in small increments.
- The pH of the solution is recorded after each addition.
- A titration curve (pH vs. volume of titrant) is plotted.
- The pKa is determined from the pH at the half-equivalence point.^{[7][8]}

Chemical Relationships and Synthesis

Guanylurea is chemically linked to both the widely used drug metformin and the industrial chemical dicyandiamide. Understanding these relationships is crucial for drug metabolism studies and for controlling impurities in pharmaceutical manufacturing.

Guanylurea as a Metabolite of Metformin

Guanylurea is the primary metabolic degradation product of metformin.^{[2][9][10][11][12]} This biotransformation is a key aspect of metformin's pharmacokinetics and is also relevant to its environmental fate, as both compounds are found in wastewater.^{[2][9][10][11][12][13]}

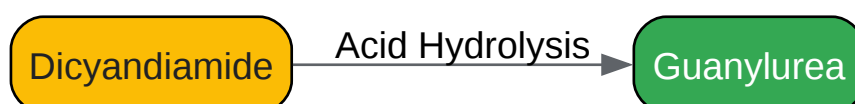


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Caption: Metabolic pathway of metformin to **guanylurea**.

Synthesis from Dicyandiamide

Guanylurea can be synthesized from dicyandiamide through hydrolysis in the presence of an acid, such as sulfuric acid.[14] This synthetic route is important in the context of industrial chemistry and for understanding potential impurities in related manufacturing processes.



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Caption: Synthesis of **guanylurea** from dicyandiamide.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **guanylurea**, a compound of significant interest in the pharmaceutical and environmental sciences. The presented data, experimental protocols, and illustrations of its chemical relationships offer a valuable resource for researchers and professionals. A thorough understanding of these fundamental properties is essential for advancing research in drug metabolism, analytical method development, and the environmental impact of pharmaceuticals.

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